molecular formula C13H14ClN3O2 B13249504 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13249504
M. Wt: 279.72 g/mol
InChI Key: DVZWJUQTYCUYCS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a triazole-based small molecule characterized by a 3-chlorophenyl group at position 1 of the triazole ring and a 2-methylpropyl (isobutyl) substituent at position 5 (CAS: 90839-68-2; ECHEMI Safety Data Sheet ).

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14ClN3O2/c1-8(2)6-11-15-12(13(18)19)16-17(11)10-5-3-4-9(14)7-10/h3-5,7-8H,6H2,1-2H3,(H,18,19)

InChI Key

DVZWJUQTYCUYCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 3-chlorobenzyl chloride with 2-methylpropylamine to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact. Flow microreactor systems are often employed for the large-scale production of triazole derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole compound.

    Substitution: Halogen-substituted triazole derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Methyl vs. 2-Methylpropyl Substituents

  • 1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: Not explicitly stated; molecular weight: 237.64 ): This analog replaces the 2-methylpropyl group with a methyl group. In REPLACE-based studies, it demonstrated moderate binding affinity for CDK2/cyclin A and CDK4/cyclin D (Table 3 in ). Cellular assays showed anti-proliferative IC50 values below 30 µM in cancer cell lines (U2OS, DU145) .
  • Target Compound (2-methylpropyl substituent): The bulkier isobutyl group may enhance lipophilicity, improving tissue penetration but possibly reducing solubility. No direct activity data are available, but similar scaffolds (e.g., 1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid, CAS: 2060039-62-3 ) suggest structural tuning for optimized pharmacokinetics.

Chlorophenyl Positional Isomerism

  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: This analog (CAS: Not provided) features a para-chlorophenyl group and a trifluoromethyl substituent. It exhibited potent antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%) and served as a scaffold for c-Met inhibitors . The para-chloro substitution and 1,2,3-triazole ring (vs. 1,2,4-triazole in the target compound) may alter target specificity due to steric and electronic differences.

Functional Group Modifications

Carboxylic Acid Derivatives

  • Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate :
    Replacing the carboxylic acid with an ethyl ester reduced potency (GP = 70.94% vs. 68.09% for the acid analog), highlighting the importance of the free acid for hydrogen bonding .

Nitro and Methoxy Substitutions

Pharmaceutical vs. Agrochemical Use

  • Fenchlorazole (1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid): A pesticide with multiple chlorinated substituents, emphasizing how halogenation patterns dictate agrochemical activity vs. drug-like properties .

Biological Activity

1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a triazole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of triazoles known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClN3O2
  • Molecular Weight : 273.71 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Anti-inflammatory Activity

Research indicates that triazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that related triazole compounds showed inhibition of protein denaturation in vitro. The maximum inhibition was reported at concentrations comparable to standard anti-inflammatory drugs like Aspirin . The effectiveness of these compounds in reducing inflammation suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Triazole derivatives have also been studied for their antimicrobial properties. A related compound was shown to exhibit activity against various microbial strains. The mechanism often involves the inhibition of key enzymes necessary for microbial growth. For example, some triazoles have been documented to disrupt the synthesis of ergosterol in fungal cells, leading to cell death .

Anticancer Potential

The anticancer activity of triazoles has been a focal point in recent research. A study evaluated several triazole derivatives against cancer cell lines and found promising results. For instance, certain derivatives demonstrated IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7), indicating significant cytotoxic effects . The mechanism behind this activity often involves apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Study Activity Cell Line/Model IC50 Value
Eya’ane Meva et al. (2020)Anti-inflammatoryEgg albumin denaturation assay1000 µg/mL (71.1% inhibition)
Eya’ane Meva et al. (2020)AntimalarialP. falciparum (3D7 strain)176 µM
Unpublished DataAnticancerMCF-7 (breast cancer)27.3 µM

The biological mechanisms through which triazole derivatives exert their effects include:

  • Enzyme Inhibition : Many triazoles act by inhibiting enzymes critical for pathogen survival or proliferation.
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, preventing further division and promoting apoptosis.
  • Inflammatory Pathway Modulation : Triazoles may modulate pathways involved in inflammation, reducing the production of pro-inflammatory cytokines.

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